molecular formula C20H26N6 B11286452 N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11286452
M. Wt: 350.5 g/mol
InChI Key: CUNODHHVPBTDNC-UHFFFAOYSA-N
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Description

N⁶-Cyclohexyl-N⁴-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexyl group at the N⁶ position and a 2,4-dimethylphenyl substituent at N⁴. The 1-methyl group on the pyrazole ring contributes to steric and electronic modulation.

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

6-N-cyclohexyl-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H26N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H2,22,23,24,25)

InChI Key

CUNODHHVPBTDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCC4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes involved in cell signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to the modulation of cellular processes. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at N⁴ and N⁶ Positions

The pyrazolo[3,4-d]pyrimidine core is highly tunable, with substitutions at N⁴ and N⁶ significantly influencing physicochemical and biological properties. Key analogues include:

Compound Name N⁴ Substituent N⁶ Substituent Key Features Reference
Target Compound 2,4-Dimethylphenyl Cyclohexyl Enhanced lipophilicity; bulky groups may affect membrane permeability
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl)-1-phenyl analogue 3-Methoxyphenyl Cycloheptyl Methoxy group increases polarity; cycloheptyl adds conformational flexibility
N⁴-(4-Chlorophenyl)-N⁶-(2,4-dimethylphenyl)-1-methyl analogue 4-Chlorophenyl 2,4-Dimethylphenyl Chlorine introduces electron-withdrawing effects; potential halogen bonding
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl analogue 3-Chloro-4-methylphenyl Ethyl Smaller N⁶ substituent reduces steric hindrance; chloro group enhances reactivity
N⁴-(2,4-Dimethylphenyl)-N⁶-(2-furanylmethyl)-1-methyl analogue 2,4-Dimethylphenyl 2-Furanylmethyl Furyl group introduces hydrogen-bonding potential; lower molecular weight
N⁴,N⁶-Bis(3-chlorophenyl)-1-methyl analogue 3-Chlorophenyl 3-Chlorophenyl Symmetric chlorophenyl groups may enhance dimerization or protein binding

Key Observations :

  • Bulky Groups (Cyclohexyl/Cycloheptyl) : Increase lipophilicity (logP) and may improve blood-brain barrier penetration but reduce solubility .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) at N⁴ enhances polarity, while chloro (electron-withdrawing) increases reactivity and binding affinity .
  • Hydrogen-Bonding Motifs : Furanylmethyl () and methoxyphenyl () substituents enable hydrogen bonding, critical for target recognition .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (μg/mL) pKa (Predicted)
Target Compound ~350 (estimated) Not reported Not reported ~5–7 (aromatic amines)
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl analogue 316.79 >300 0.5 (pH 7.4) 5.26
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Core scaffold) 164.17 >300 Not reported 5.26
N⁴-(4-Methylbenzyl)-N³-phenyl analogue Not reported 251–253 Not reported Not reported

Trends :

  • Solubility : Chlorophenyl derivatives (e.g., ) exhibit poor aqueous solubility (0.5 μg/mL), likely due to hydrophobicity.
  • Melting Points : Bulky aryl groups (e.g., 2,4-dimethylphenyl) correlate with higher melting points (>250°C), suggesting stable crystalline forms .

Crystallographic and Hydrogen-Bonding Analysis

  • Polymorphism : Analogues like N⁴-(4-methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () exist as conformational polymorphs, affecting dissolution rates .
  • Hydrogen-Bonding Networks : Methoxy and furanyl groups form robust C=O···H–N and N–H···O bonds, critical for crystal packing and stability .

Biological Activity

N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C18H24N6
  • Molecular Weight : 336.43 g/mol

Structural Characteristics

Atom TypeCount
Carbon (C)18
Hydrogen (H)24
Nitrogen (N)6

This compound exhibits various biological activities primarily through inhibition of specific enzymes and modulation of receptor activity.

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter systems and inflammatory responses.

Pharmacological Effects

Research indicates that this compound has shown promise in several pharmacological areas:

  • Anticancer Activity : Studies demonstrate its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation markers in vitro and in vivo.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties that may benefit conditions such as Alzheimer's disease.

Study 1: Anticancer Efficacy

A study published in the Chemistry and Pharmacology Bulletin evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

In a neuroprotection study involving neuroblastoma cells exposed to oxidative stress, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates compared to untreated controls.

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